Ramiprilat-d5

Isotopic enrichment Certificate of Analysis SIL-IS quality specification

Ramiprilat-d5 (CAS 1356837-92-7 as a mixture of diastereomers; CAS 2021255-43-4 as a single stereoisomer form) is a pentadeuterated stable isotope-labeled analogue of ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug ramipril. The compound carries five deuterium atoms substituted at the phenyl ring positions (phenyl-d5), yielding a molecular formula of C₂₁H₂₃D₅N₂O₅ and a molecular weight of 393.49 g/mol—a +5.03 Da mass shift relative to unlabeled ramiprilat (388.46 g/mol).

Molecular Formula C21H28N2O5
Molecular Weight 388.5 g/mol
Cat. No. B15556918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamiprilat-d5
Molecular FormulaC21H28N2O5
Molecular Weight388.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)
InChIKeyKEDYTOTWMPBSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ramiprilat-d5: Deuterated Internal Standard for Quantitative Ramiprilat Bioanalysis in LC-MS/MS


Ramiprilat-d5 (CAS 1356837-92-7 as a mixture of diastereomers; CAS 2021255-43-4 as a single stereoisomer form) is a pentadeuterated stable isotope-labeled analogue of ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug ramipril [1]. The compound carries five deuterium atoms substituted at the phenyl ring positions (phenyl-d5), yielding a molecular formula of C₂₁H₂₃D₅N₂O₅ and a molecular weight of 393.49 g/mol—a +5.03 Da mass shift relative to unlabeled ramiprilat (388.46 g/mol) . Ramiprilat itself is a potent ACE inhibitor with a Ki of 7 pM, and Ramiprilat-d5 is employed exclusively as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of ramiprilat in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Why Ramiprilat-d5 Cannot Be Replaced by Ramipril-d5 or Other ACE Inhibitor Deuterated Internal Standards in Ramiprilat Quantification


Substituting Ramiprilat-d5 with Ramipril-d5 or a structurally distinct deuterated ACE inhibitor internal standard (e.g., enalaprilat-d5, lisinopril-d5) introduces analytically significant sources of systematic error in quantitative bioanalysis. Ramiprilat-d5 is the exact isotopologue of ramiprilat—the active metabolite that must be quantified in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies—while Ramipril-d5 is the deuterated form of the ester prodrug ramipril (MW 421.54 vs. 388.46 for ramiprilat) . The prodrug and its active metabolite exhibit divergent physicochemical properties: differential solid-phase extraction recovery (≥86% for both analyte and matched deuterated IS when properly paired [1]), distinct chromatographic retention, and unequal ionization efficiency in electrospray mass spectrometry. Methods that employ non-isotopologue internal standards, such as enalaprilat for ramiprilat quantification, have been documented but are inherently vulnerable to matrix effect mismatch and cannot co-elute with the target analyte to compensate for ion suppression or enhancement [2]. For regulatory-compliant bioanalytical method validation under FDA and EMA guidelines, the use of a stable isotope-labeled analogue of the exact analyte is the recommended practice to achieve the requisite precision (intra-day CV <5.2%, inter-day CV <5.0%) and accuracy (±15% at all QC levels) demonstrated in published ramipril methods [3].

Ramiprilat-d5 Product-Specific Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


Isotopic Enrichment: Ramiprilat-d5 ≥98 atom% D with Lot-Specific Verification to 99.0% vs. Industry Baseline

Ramiprilat-d5 is supplied with a certified isotopic enrichment specification of ≥98.0 atom% D across multiple vendors. A representative Certificate of Analysis (Santa Cruz Biotechnology, Catalog No. sc-219946) reports a lot-specific measured isotopic enrichment of 99.0%, exceeding the ≥98.0% specification . BOC Sciences lists a specification of 98 atom% D for Ramiprilat-[d5] (CAS 1356837-92-7) . Alfa Chemistry similarly reports isotopic enrichment of 98% D . For comparison, Ramipril-d5 (SCBT Catalog No. sc-219941, Sample COA) is also specified at 99% isotopic purity (TLC purity 98%), establishing that pentadeuterated ramipril/ramiprilat compounds generally achieve high isotopic enrichment in the 98–99 atom% D range . This level of enrichment ensures that the unlabeled analyte contribution to the internal standard channel is ≤2% of the labeled signal, a prerequisite for maintaining assay linearity at the lower limit of quantification (LLOQ).

Isotopic enrichment Certificate of Analysis SIL-IS quality specification

HPLC Purity Specification: Cross-Vendor Range from 95% to ≥98% and Implications for Procurement Rigor

The chromatographic purity of Ramiprilat-d5 varies by vendor, with direct implications for its suitability as a primary reference standard versus a routine internal standard. Santa Cruz Biotechnology specifies HPLC purity ≥98.0%, with a representative lot achieving 100.0% by HPLC . MedChemExpress lists Ramiprilat-d5 (HY-A0115S1) at 98.33% purity . InvivoChem lists purity ≥98% . At the lower end, BOC Sciences specifies 95% by HPLC for Ramiprilat-[d5] . For comparison, Ramipril-d5 from SynInnova Laboratories is specified with isotopic purity of 98 atom% D but HPLC purity is not prominently disclosed [1]. This 95–100% purity range means that material sourced from vendors at the 95% specification level may contain up to 5% impurities that can contribute to extraneous chromatographic peaks, ion suppression, or inaccurate gravimetric preparation of stock solutions—differences that are quantifiable and vendor-differentiating.

HPLC purity Vendor quality comparison Reference standard grade

Functional Specificity: Ramiprilat-d5 Directly Matches the Active Metabolite Target While Ramipril-d5 Addresses Only the Prodrug

Ramiprilat-d5 is the isotopologue of the pharmacologically active metabolite ramiprilat, whereas Ramipril-d5 is the isotopologue of the inactive ester prodrug ramipril. In vivo, ramipril is rapidly hydrolyzed by hepatic carboxylesterases to ramiprilat; the prodrug and metabolite have different molecular weights (ramipril: 416.5 g/mol; ramiprilat: 388.5 g/mol), distinct chromatographic retention, and divergent mass spectrometric fragmentation pathways . Published LC-MS/MS methods for ramipril quantification in human plasma using ramipril-d5 as IS monitor the transition m/z 415.6 → 154.0 for ramipril and m/z 420.3 → 154.0 for ramipril-d5 [1]. When ramiprilat must be quantified, using Ramipril-d5 as the IS introduces a fundamental mismatch: the IS does not co-elute with the analyte, cannot equivalently track extraction recovery, and does not share the same matrix effect profile. In one published method, enalaprilat—a structurally distinct ACE inhibitor—was used as the IS for ramiprilat, a practice that the authors note requires extensive validation per ICH guidelines for selectivity and matrix effect [2]. Ramiprilat-d5 eliminates these sources of bias because it is the exact isotopologue: identical extraction recovery, identical retention time, and identical ionization efficiency in the ESI source.

Active metabolite quantification prodrug-to-metabolite bias SIL-IS matching principle

Phenyl-d5 Labeling Position: Deuterium on Non-Exchangeable Positions Minimizes H/D Back-Exchange vs. Labile Site Labeling

The five deuterium atoms in Ramiprilat-d5 are located exclusively on the phenyl ring of the molecule, as confirmed by the SMILES notation [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1 . This is an aromatic C–D labeling configuration in which deuterium is bonded to sp²-hybridized carbon atoms—positions that are chemically non-exchangeable under typical bioanalytical conditions (aqueous mobile phases at pH 2–8, biological matrices, extraction solvents). In contrast, deuterium labeling at α-carbonyl positions or on heteroatoms (O–D, N–D) is susceptible to protium back-exchange in protic solvents, leading to gradual loss of isotopic enrichment and degradation of the mass shift over time [1]. The phenyl-d5 labeling strategy ensures that the +5 Da mass shift remains stable throughout sample preparation, chromatographic separation, and long-term storage. For comparison, Ramiprilat-d3 (Santa Cruz Biotechnology, CAS 1356933-70-4) carries only three deuterium atoms (locations not fully specified in available documentation), providing a smaller +3 Da mass shift that increases the risk of isotopic overlap with the unlabeled analyte's natural ¹³C isotopologue peaks .

Deuterium labeling position H/D back-exchange stability Phenyl-d5 isotopic integrity

Method Validation Benchmark: Deuterated IS Performance Delivers Intra-Day Precision ≤5.2% and Matrix Effect of 3.5% in Human Plasma

A validated LC-MS/MS method for ramipril determination in human plasma using ramipril-d5 as the internal standard—the closest deuterated analog with published quantitative performance data—achieved intra-day precision within 5.2%, inter-day precision within 5.0%, and a matrix effect of only 3.5% across a linearity range of 50.3–32,850.6 pg/mL (r > 0.999) [1]. In a separate method for simultaneous HCTZ and ramipril determination using deuterated analogs as internal standards, the mean extraction recovery for analytes and ISs exceeded 86.0% across all four QC levels, and the method was successfully applied to a bioequivalence study with incurred sample reanalysis demonstrating assay reproducibility [2]. For ramiprilat quantification in dried blood spots, a validated LC-MS/MS method using isotopically labeled internal standards (including ramiprilat-d5 from Alsachim) achieved intra-day and inter-day accuracy and precision within ±15%, a lower limit of quantification of 5 μg/L, and absolute matrix effect ranging from 98.7% to 121% across analytes [3]. In contrast, a method using the non-deuterated structural analog enalaprilat as IS for ramiprilat required additional validation per ICH guidelines for selectivity, specificity, and matrix effect—representing a regulatory validation burden that the SIL-IS approach avoids [4].

Bioanalytical method validation Intra-day precision Matrix effect LC-MS/MS performance

Regulatory-Grade Characterization and Pharmacopeial Traceability: Fit-for-Purpose from AMV to ANDA Filing

Ramiprilat-d5 is available from multiple vendors with comprehensive characterization packages explicitly designed for regulatory applications. SynZeal supplies Ramiprilat D5 (SZ-R005D02) with detailed characterization data compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of ramipril, with optional traceability against USP or EP pharmacopeial standards [1]. Axios Research offers Ramiprilat-d5 (also designated Ramipril EP Impurity E-d5) as a fully characterized reference standard compliant with regulatory guidelines, with traceability against pharmacopeial standards (USP or EP) [2]. BOC Sciences operates GMP-compliant and ISO-certified production facilities for their Ramiprilat-d5 . For comparison, while Ramipril-d5 is also available with regulatory-grade characterization (e.g., Clearsynth, ISP Standards), it serves a fundamentally different analytical purpose—ramipril prodrug quantification rather than active metabolite quantification—and cannot substitute for Ramiprilat-d5 in ANDA filing for ramiprilat-related impurity or metabolite methods .

Reference standard characterization Pharmacopeial traceability ANDA regulatory submission GMP/ISO compliance

Ramiprilat-d5: Priority Application Scenarios Driven by Quantitative Differentiation Evidence


Regulatory Bioequivalence Studies Requiring Ramiprilat Pharmacokinetic Profiling in Human Plasma

In bioequivalence studies of ramipril formulations, the FDA and EMA require quantification of the active metabolite ramiprilat in human plasma with accuracy within ±15% at all QC levels. Ramiprilat-d5, as the exact isotopologue of the target analyte, co-elutes with ramiprilat and compensates for matrix effects, enabling the ≤5.2% intra-day and ≤5.0% inter-day precision documented in validated methods using deuterated IS for ramipril [1]. The use of a non-isotopologue IS such as enalaprilat requires extensive additional validation per ICH for selectivity, specificity, and matrix effect—a regulatory risk that Ramiprilat-d5 eliminates . The high isotopic enrichment (99.0% per SCBT COA) ensures minimal cross-talk at the LLOQ, critical for detecting ramiprilat concentrations at the 0.5 ng/mL level typical of ramipril BE studies.

Adherence Monitoring of Antihypertensive Therapy Using Volumetric Absorptive Microsampling (VAMS) and Dried Blood Spot (DBS) LC-HRMS/MS

In therapeutic drug monitoring and adherence assessment workflows using finger-prick VAMS or DBS sampling, Ramiprilat-d5 serves as the internal standard for ramiprilat quantification alongside a panel of deuterated ISs (canrenone-d4, HCT-13C6, lisinopril-d5, torasemide-d6) [1]. The 5 Da mass shift provided by phenyl-d5 labeling ensures unambiguous separation from the unlabeled analyte in the high-resolution mass spectrometer without isotopic overlap . The validated DBS method achieved an LLOQ of 5 μg/L and intra-day/inter-day accuracy and precision within ±15% for ramiprilat, meeting EMA bioanalytical method validation and IATDMCT DBS-specific guidelines . The phenyl-d5 labeling stability ensures isotopic integrity during the drying, storage, and extraction steps inherent to DBS workflows.

ANDA and DMF Filing: Reference Standard for Ramiprilat Impurity and Metabolite Analytical Methods

For Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions involving generic ramipril products, regulatory agencies require fully characterized reference standards for the active metabolite ramiprilat and its related impurities. Ramiprilat-d5 supplied by SynZeal (SZ-R005D02) or Axios Research (as Ramipril EP Impurity E-d5) includes detailed characterization data compliant with regulatory guidelines and offers optional traceability against USP or EP pharmacopeial standards [1]. The ≥98% HPLC purity specification (with Santa Cruz Biotechnology COA data demonstrating 100.0% lot-specific purity) meets the purity requirements for a primary reference standard. In contrast, Ramipril-d5—while available at similar regulatory-grade characterization—cannot substitute for Ramiprilat-d5 in the metabolite-specific sections of an ANDA because it is the isotopologue of the prodrug, not the active metabolite .

Simultaneous Multi-Analyte Pharmacokinetic Studies in Preclinical Heart Failure Models

In preclinical pharmacokinetic studies requiring simultaneous quantification of multiple cardiovascular drugs (e.g., bisoprolol, ramiprilat, propranolol, midazolam) in rat DBS samples, Ramiprilat-d5 is the designated isotopically labeled internal standard for ramiprilat within a multi-IS panel [1]. The validated method achieved a linear range of 5–250 μg/L, absolute matrix effect for ramiprilat ranging from 98.7% to 121%, and accuracy/precision within ±15% [1]. The use of Ramiprilat-d5 rather than a structural analog IS ensures that ramiprilat quantification is not confounded by the altered hepatic metabolism present in the rat heart failure model—a scenario where differential matrix effects between analyte and non-isotopologue IS could produce systematic bias in pharmacokinetic parameter estimation (Cmax, AUC, t1/2).

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